

Application Note: HPLC Analysis for Quantification of Prezatide Copper in Formulations

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Compound of Interest

Compound Name: *Prezatide copper*

Cat. No.: *B612804*

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Introduction

Prezatide copper, also known as GHK-Cu or copper tripeptide-1, is a copper complex of the tripeptide glycyl-L-histidyl-L-lysine. It is a widely used ingredient in cosmetic and pharmaceutical formulations due to its regenerative and protective properties, including promoting wound healing, stimulating collagen synthesis, and exerting anti-inflammatory effects.^{[1][2][3]} Accurate quantification of **Prezatide copper** in these formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose. This application note details two distinct HPLC methods for the quantification of **Prezatide copper**: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Principle of HPLC Methods

Reversed-Phase HPLC (RP-HPLC): This is a common chromatographic technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. **Prezatide copper**, being a polar peptide, typically has a short retention time on a C18 column. To improve retention and peak shape, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase.^[4] The TFA forms an ion pair with the positively charged peptide, increasing its hydrophobicity and interaction with the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the analysis of polar compounds like peptides. In the case of **Prezatide copper**, a zwitterionic HILIC column can be used to achieve good retention and separation from other formulation components.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

1. Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[\[4\]](#)
- Data acquisition and processing software

2. Reagents and Materials:

- **Prezatide copper** acetate reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA), analytical grade
- Ultrapure water
- Formulation blank (placebo)

3. Chromatographic Conditions:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase	A: 0.1% TFA in Water, B: Methanol. The exact gradient or isocratic conditions may need optimization. A suggested starting point is a gradient elution.
Flow Rate	1.0 mL/min[7]
Column Temperature	25°C[4]
Detection Wavelength	210 nm[8]
Injection Volume	10 µL

4. Preparation of Standard Solutions:

- Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of **Prezatide copper** acetate reference standard in 0.1% TFA in water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1% TFA in water to achieve concentrations ranging from 5 mg/L to 500 mg/L.[4]

5. Sample Preparation:

- Water-based formulations: Dilute the sample with 0.1% TFA in water to fall within the calibration range.
- Emulsion-based formulations: An extraction step is necessary. A suggested approach is to use 0.1% TFA in water containing 1% NaCl as an extraction solvent to break the emulsion.[4] The aqueous layer is then collected for analysis.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.

6. Method Validation Summary (Based on Literature):

Parameter	Result
Linearity Range	5 - 500 mg/L[4]
Correlation Coefficient (R^2)	0.9999[4]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

1. Instrumentation:

- HPLC system with a UV detector
- Zwitterionic HILIC analytical column (e.g., ZIC®-pHILIC, 150 mm x 2.1 mm, 3.5 μ m)[4][5]
- Data acquisition and processing software

2. Reagents and Materials:

- **Prezatide copper** acetate reference standard
- Acetonitrile (HPLC grade)
- Ammonium formate (analytical grade)
- Ammonium hydroxide (for pH adjustment)
- Ultrapure water
- Formulation blank (placebo)

3. Chromatographic Conditions:

Parameter	Condition
Column	ZIC®-pHILIC (150 mm x 2.1 mm, 3.5 µm)[4][5]
Mobile Phase	Isocratic elution with 133 mM Ammonium Formate (pH 9, adjusted with ammonium hydroxide) and Acetonitrile (40:60 v/v)[5]
Flow Rate	0.2 mL/min[5]
Column Temperature	Ambient
Detection Wavelength	210 nm
Injection Volume	5 µL

4. Preparation of Standard Solutions:

- Stock Solution: Prepare a stock solution of **Prezatide copper** acetate in the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.002% to 0.005% w/w.[5][6]

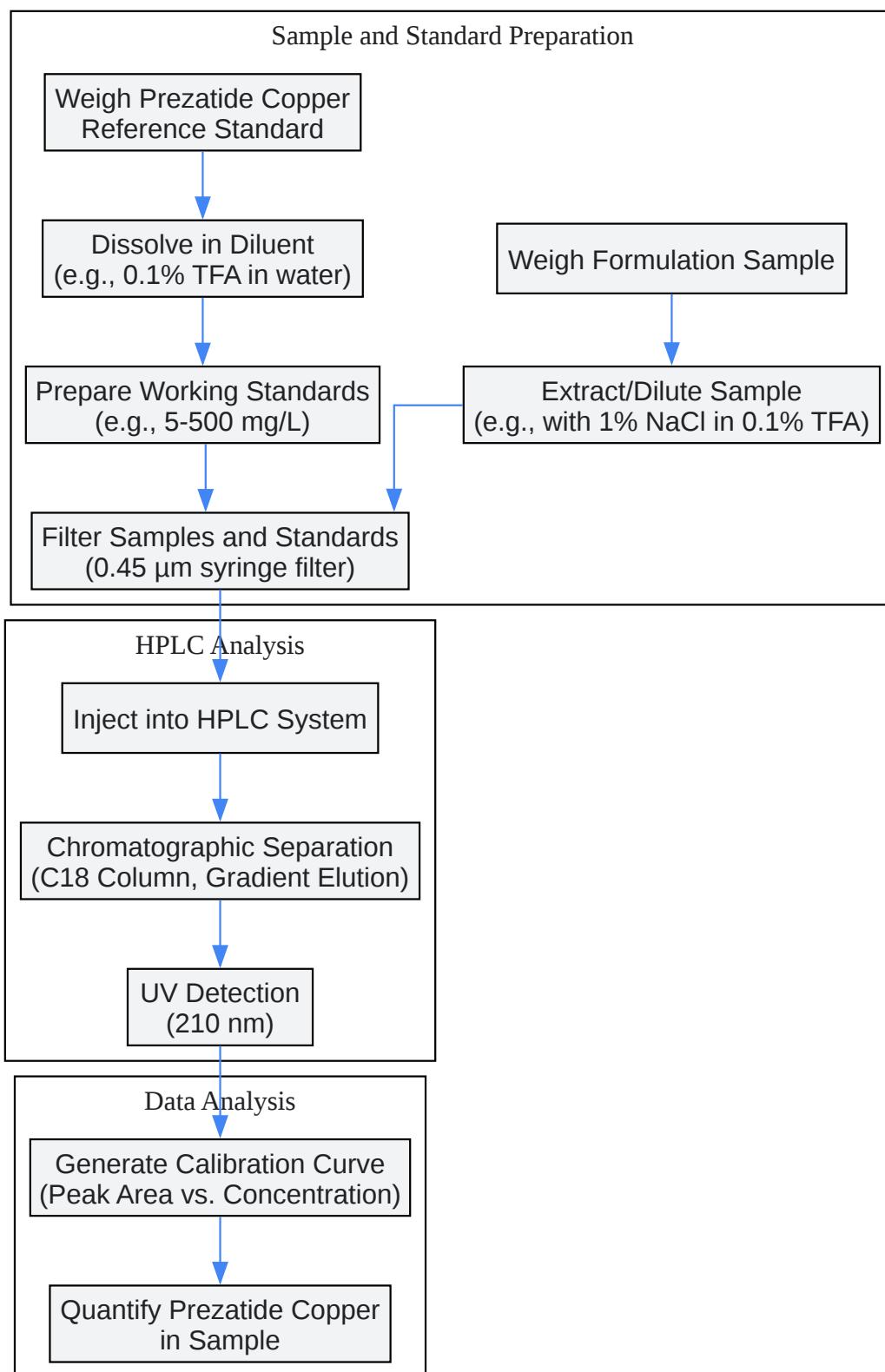
5. Sample Preparation (for cosmetic creams):

- Fabric Phase Sorptive Extraction (FPSE): This novel extraction technique can be employed to extract **Prezatide copper** from complex matrices like creams.[5][6] The specific FPSE protocol would need to be followed as per the literature.
- Following extraction, the eluent is directly injected into the HPLC system.

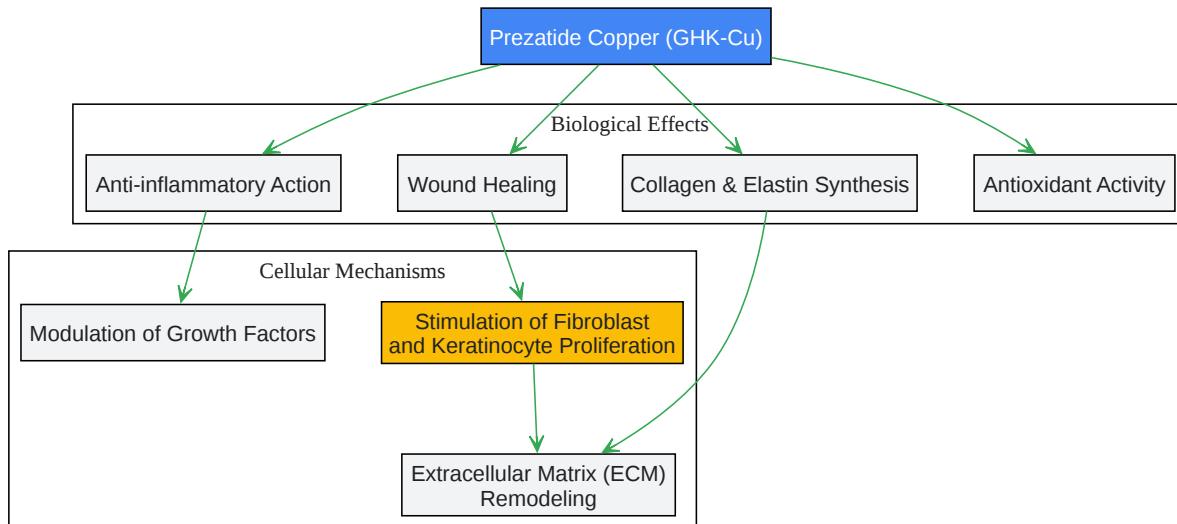
6. Method Validation Summary (Based on Literature):

Parameter	Result
Linearity Range	0.002 - 0.005% w/w[5][6]
Correlation Coefficient (r^2)	> 0.996[6]
Limit of Detection (LOD)	5.3×10^{-4} % w/w[5][6]
Limit of Quantification (LOQ)	2.0×10^{-3} % w/w[5][6]

Visualizations

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Caption: Experimental workflow for RP-HPLC analysis of **Prezatide copper**.



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Caption: Key biological effects and cellular mechanisms of **Prezatide copper**.

Conclusion

Both RP-HPLC and HILIC methods offer reliable and accurate means for the quantification of **Prezatide copper** in various formulations. The choice of method will depend on the nature of the formulation matrix and the available instrumentation. For aqueous solutions, a straightforward RP-HPLC method is suitable. For more complex matrices such as creams and emulsions, a HILIC method coupled with an effective sample preparation technique like FPSE may be more appropriate to minimize matrix interference and achieve the desired sensitivity. Proper method validation according to ICH guidelines is essential to ensure the reliability of the results.

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